1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride
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Description
1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride is a chemical compound with the CAS Number: 1228879-33-1 . It has gained significant attention in the scientific community due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular formula of this compound is C9H14Cl2N2. The molecular weight is 221.13 . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or scientific literature.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not provided in the search results. For comprehensive information, it’s recommended to refer to specific scientific literature or databases.Scientific Research Applications
Antimalarial Activity
1-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride derivatives have been investigated for their antimalarial properties. Rodrigues et al. (2009) synthesized (1H-Pyridin-4-ylidene)amines with lipophilic side chains as potential antimalarials. These compounds exhibited antiplasmodial activity against Plasmodium falciparum strains, suggesting their potential application in antimalarial therapy. Molecular modeling studies indicated that these compounds might bind to the ubiquinol oxidation site of cytochrome bc(1), a crucial enzyme in the electron transport chain of Plasmodium falciparum (Rodrigues et al., 2009).
Heterocyclic Chemistry
The compound has been used as a building block in the synthesis of various heterocyclic compounds. Zapol’skii et al. (2012) utilized nitropolychlorobutadienes as starting materials for various amination and successive heterocyclization products, leading to the formation of highly functionalized heterocycles. These reactions highlight the versatility of this compound in synthesizing complex heterocyclic structures (Zapol’skii et al., 2012).
Synthesis of Pyridines and Tetrahydroquinolines
Yehia et al. (2002) described a one-pot, multi-component process for synthesizing dihydropyrindines and tetrahydroquinolines. The method involves a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, demonstrating the compound's utility in creating pyridine derivatives (Yehia et al., 2002).
Crystal Structure Analysis
The compound has also been used in crystal structure analysis to understand molecular conformation and non-covalent interactions. For instance, Jia and Peng (2011) synthesized a derivative of this compound and analyzed its crystal structure, highlighting the compound's applications in crystallography and structural chemistry (Jia & Peng, 2011).
Quantum Chemical Calculations
In the field of quantum chemistry, the compound has been used for computational studies. Okuda et al. (2019) performed a DFT study on a pyridin derivative, providing insights into the electronic structure and potential chemical reactivity of these compounds (Okuda et al., 2019).
Properties
IUPAC Name |
1-pyridin-4-ylcyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9(4-1-5-9)8-2-6-11-7-3-8;;/h2-3,6-7H,1,4-5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAZLXWBVSSZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=NC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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